4-Bromobenzyl-(3-methylphenyl)ether
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Overview
Description
4-Bromobenzyl-(3-methylphenyl)ether is an organic compound with the molecular formula C14H13BrO. It is a brominated ether derivative, characterized by the presence of a bromine atom attached to a benzyl group, which is further connected to a 3-methylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Bromobenzyl-(3-methylphenyl)ether can be synthesized through several methods. One common approach involves the reaction of 4-bromobenzyl chloride with 3-methylphenol in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further streamline the synthesis, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
4-Bromobenzyl-(3-methylphenyl)ether undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The ether linkage can be oxidized under specific conditions to form corresponding carbonyl compounds.
Reduction Reactions: The aromatic rings can undergo reduction reactions to form partially or fully hydrogenated products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products Formed
Substitution: Formation of various substituted benzyl ethers.
Oxidation: Formation of benzaldehyde derivatives.
Reduction: Formation of cyclohexyl derivatives.
Scientific Research Applications
4-Bromobenzyl-(3-methylphenyl)ether has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4-Bromobenzyl-(3-methylphenyl)ether involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ether linkage provides a flexible spacer, allowing the compound to adopt various conformations and interact with different biological targets. Pathways involved may include enzyme inhibition or receptor modulation .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromodiphenyl ether
- 4-Bromobenzyl alcohol
- 3-Methylphenyl ether
Uniqueness
4-Bromobenzyl-(3-methylphenyl)ether is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both bromine and methyl groups enhances its reactivity and potential for diverse applications compared to similar compounds .
Properties
IUPAC Name |
1-bromo-4-[(3-methylphenoxy)methyl]benzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrO/c1-11-3-2-4-14(9-11)16-10-12-5-7-13(15)8-6-12/h2-9H,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AXBOKUMXILHYEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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